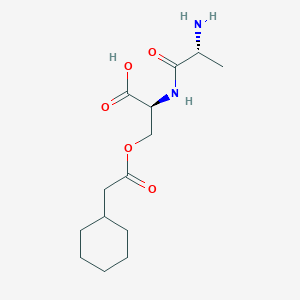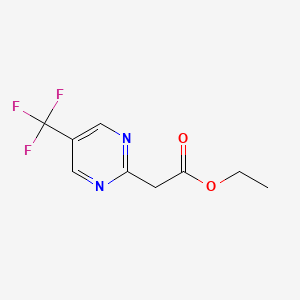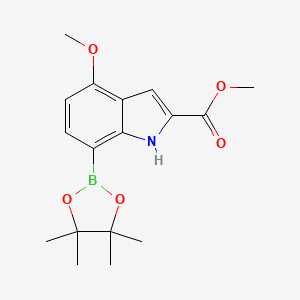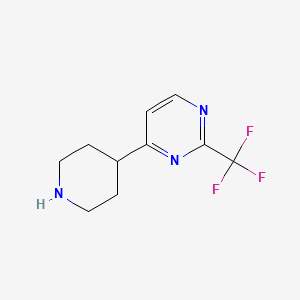![molecular formula C15H9Cl2NO4 B12616635 [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid CAS No. 920036-23-3](/img/structure/B12616635.png)
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of two phenoxy groups substituted with chlorine and a cyano group
Méthodes De Préparation
The synthesis of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 3-chloro-5-cyanophenol with a suitable chlorinating agent to form 3-chloro-5-cyanophenoxy chloride.
Coupling reaction: The intermediate is then reacted with 4-chlorophenol in the presence of a base to form the desired phenoxyacetic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid can be compared with other similar compounds such as:
4-Chloroindole-3-acetic acid: This compound is a plant hormone and has different biological activities compared to this compound.
4-Chloro-2-methylphenoxyacetic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and cyano groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920036-23-3 |
|---|---|
Formule moléculaire |
C15H9Cl2NO4 |
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
2-[4-chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl2NO4/c16-10-3-9(7-18)4-12(5-10)22-14-6-11(1-2-13(14)17)21-8-15(19)20/h1-6H,8H2,(H,19,20) |
Clé InChI |
RGMGXTYAWSMXIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(=O)O)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
![3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one](/img/structure/B12616569.png)



![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)





![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
